2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c15-12(17)11-8-4-1-2-5-9(8)20-14(11)16-13(18)10-6-3-7-19-10/h3,6-7H,1-2,4-5H2,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHMPMDSJQNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiophene core followed by the introduction of the thiophene amido group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps including the formation of amide bonds and the introduction of thiophene moieties. The structural characterization often employs techniques such as X-ray crystallography to confirm the arrangement of atoms within the compound. For example, studies have shown that derivatives of benzothiophene exhibit varying degrees of antimicrobial activity depending on their substituents and structural configurations .
Antimicrobial Properties
Research has demonstrated that compounds derived from benzothiophene exhibit significant antimicrobial activity against various pathogens. For instance:
- Staphylococcus aureus : Compounds similar to this compound have been shown to possess minimal inhibitory concentrations (MIC) as low as 4 µg/mL against methicillin-resistant strains .
- Escherichia coli and Candida albicans : Various derivatives have also been tested against these organisms with promising results indicating potential for development as antimicrobial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines including:
- MCF-7 (breast adenocarcinoma)
- NCI-H460 (non-small cell lung cancer)
- SF-268 (CNS cancer)
These studies highlight the potential of benzothiophene derivatives in cancer therapy due to their ability to induce cytotoxic effects in tumor cells .
Therapeutic Applications
The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities. The following areas are particularly noteworthy:
Antioxidant Activity
Research indicates that some derivatives show strong antioxidant properties by scavenging free radicals. This activity is crucial for developing compounds that can mitigate oxidative stress-related diseases .
Drug Development
Given its structural diversity and biological activity, this compound serves as a lead structure for drug development in various therapeutic areas. The ability to modify its structure allows medicinal chemists to optimize efficacy and reduce toxicity.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism by which 2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Azomethine Derivatives
Azomethine (Schiff base) derivatives, such as 2-[(4-methoxyphenyl)methylene]amino-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound I) and N-(4-methylphenyl)-2-[(4-methylphenyl)methylene]amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound II), replace the thiophene-2-amido group with benzylideneamino substituents. These compounds exhibit antibacterial and antifungal activities due to the electron-donating methoxy/methyl groups enhancing membrane penetration . However, the azomethine linkage is less stable than the amide bond in the target compound, limiting their in vivo utility .
Acylated Derivatives
Compounds like Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 2) and N-(2-Chlorophenyl)-2-[(3-carboxy-1-oxopropyl)amino]-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Compound 3) feature bulkier acyl groups. These derivatives demonstrate enhanced antibacterial activity via hydrophobic interactions with bacterial enzymes, but their steric hindrance reduces solubility compared to the target compound .
Ethyl Ester Derivatives
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (e.g., Compound S8 with a p-Br substituent) show potent anticancer activity against A-549 lung cancer cells. The electron-withdrawing bromo group increases electrophilicity, enhancing DNA intercalation. However, ester groups are prone to hydrolysis, unlike the stable carboxamide in the target compound .
Pharmacological Activity Comparison
| Compound Class | Key Substituent | Biological Activity | Mechanism Insights | Stability |
|---|---|---|---|---|
| Target Compound | Thiophene-2-amido | Under investigation | Hydrogen bonding + π-π stacking | High (amide bonds) |
| Azomethines (e.g., I, II) | Benzylideneamino | Antibacterial/Antifungal | Membrane disruption | Low (Schiff base labile) |
| Acylated Derivatives | Cyclohexenyl/Chlorophenyl | Antibacterial | Enzyme inhibition | Moderate |
| Ethyl Esters (e.g., S8) | p-Bromo | Anticancer (IC₅₀ = 10⁻⁴ M) | DNA intercalation | Low (ester hydrolysis) |
Structure-Activity Relationship (SAR) Insights
- Electron Effects : Electron-withdrawing groups (e.g., thiophene-2-amido) enhance anticancer activity by increasing electrophilicity, similar to p-Br in S8 .
- Hydrogen Bonding : The carboxamide at position 3 facilitates target binding via H-bonding, a feature absent in ester derivatives .
- Steric Effects : Bulky substituents (e.g., tert-butyl in Compound 3) reduce solubility but improve selectivity for hydrophobic binding pockets .
Biological Activity
The compound 2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a thiophene ring fused with a benzothiophene moiety, which is known to influence its biological properties.
Biological Activity Overview
Research indicates that thiophene-based compounds exhibit a variety of biological activities including:
- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies have reported IC50 values ranging from 0.20–2.58 μM against various cancer cell lines .
- Anti-inflammatory Properties : The compound has been associated with the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. In vitro studies demonstrated significant anti-inflammatory effects by reducing pro-inflammatory cytokines such as TNF-α and IL-6 .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways. For example, it has shown an IC50 of 29.2 µM for the 5-lipoxygenase enzyme .
- Gene Expression Modulation : It has been observed to negatively regulate the expression of genes associated with inflammation and cancer progression .
- Cell Signaling Pathways : The compound may interfere with critical signaling pathways such as NF-ĸB and ERK pathways that are often activated in response to inflammatory stimuli .
Case Studies
Several studies have highlighted the biological efficacy of thiophene derivatives:
- Study on Anti-inflammatory Effects : A study involving LPS-induced inflammation in THP-1 monocytes indicated that a related thiophene compound significantly reduced the expression of TNF-α and IL-8 at concentrations as low as 10 µM .
- Cancer Cell Line Testing : In a comparative study on various thiophene derivatives, one derivative exhibited selective cytotoxicity towards cancer cells without affecting normal cell lines (e.g., VERO cells), suggesting a favorable therapeutic index .
Data Table: Biological Activities and IC50 Values
Q & A
Q. What are the common synthetic routes for preparing 2-(thiophene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how are yields optimized?
The compound is typically synthesized via multi-step reactions involving:
- Step 1 : Formation of the tetrahydrobenzo[b]thiophene core using cyclohexanone derivatives and malononitrile via the Gewald reaction, with sulfur and amines as catalysts .
- Step 2 : Acylation at the 2-amino position using thiophene-2-carboxylic acid derivatives. For example, coupling with thiophene-2-carbonyl chloride in dry dichloromethane under reflux with nitrogen protection .
- Purification : Reverse-phase HPLC (e.g., MeCN:H₂O gradients) or recrystallization from methanol to achieve >95% purity .
Q. Yield Optimization :
- Temperature control : Reactions performed at 333 K improve cyclization efficiency .
- Catalyst selection : Diethylamine enhances reaction rates in Gewald syntheses .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- 1H/13C NMR :
- Tetrahydrobenzo[b]thiophene core : Signals at δ 1.7–2.7 ppm (cyclohexene CH₂) and δ 5.9–6.1 ppm (amide NH) .
- Thiophene-2-amido group : Aromatic protons at δ 7.2–7.5 ppm and carbonyl carbons at ~165–170 ppm .
- IR spectroscopy :
- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 347.08) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Standard assays include:
- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli using broth microdilution .
- Antifungal assays : Disk diffusion against Candida albicans .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structural modifications (e.g., substituent variation) enhance biological activity, and what methodologies validate these changes?
-
Substituent Effects :
-
Validation :
- SAR studies : Compare MIC/IC₅₀ values across analogs .
- Computational modeling : Molecular dynamics simulations to predict binding affinities .
Q. How should researchers address contradictions in spectral data or crystallographic disorder during structural elucidation?
- Spectral contradictions :
- Example : Disordered cyclohexene ring protons in NMR (δ 1.77 ppm, m) can be resolved via 2D-COSY or NOESY .
- Crystallographic disorder :
- Approach : Refine occupancy factors for disordered atoms (e.g., C6/C6’ at 0.81:0.19 occupancy) using SHELXL .
- Validation : Compare experimental vs. simulated XRD patterns to confirm unit cell parameters .
Q. What strategies mitigate side reactions (e.g., over-acylation) during synthesis?
- Controlled stoichiometry : Use 1.2 equivalents of acylating agents to minimize di-acylation .
- Protecting groups : Temporarily block reactive amines with Boc groups before selective deprotection .
- Reaction monitoring : TLC (hexane:EtOAc 3:1) or inline IR to track reaction progress .
Q. How does the compound’s conformation (e.g., axial vs. equatorial substituents) influence its bioactivity?
- Cyclohexene ring conformation :
- Axial methyl groups (e.g., in 6-methyl derivatives) increase steric hindrance, reducing enzyme binding .
- Equatorial hydroxyl groups enhance solubility and hydrogen bonding .
- Validation :
Q. What are the limitations of current biological assays for this compound, and how can they be improved?
- Limitations :
- Lack of 3D cell models : Most cytotoxicity data are from monolayer cultures .
- Resistance mechanisms : Static MIC assays may overlook adaptive bacterial responses .
- Improvements :
- Organoid models : Use 3D tumor spheroids for realistic drug penetration studies .
- Time-kill assays : Dynamic assessment of bactericidal activity over 24 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
